N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O2/c20-11-4-3-5-12(8-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-6-1-2-7-15(13)19(21,22)23/h1-10H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIJDAIUYZHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a novel compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and its inhibitory effects on various kinases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.78 g/mol. The presence of halogen atoms (chlorine and trifluoromethyl) enhances its lipophilicity, potentially improving its interaction with biological targets.
1. Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several kinases involved in cell signaling pathways, including:
- Aurora Kinase
- FLT3 (Fms-like tyrosine kinase 3)
- JAK2 (Janus kinase 2)
These kinases play critical roles in cancer progression, and their inhibition may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
2. Anti-Cancer Properties
Pre-clinical studies have shown promising results regarding the anti-cancer efficacy of this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects, suggesting that the compound may induce apoptosis in cancer cells.
- Mechanisms of Action : The proposed mechanism includes the disruption of kinase signaling pathways that are crucial for tumor cell proliferation and survival .
3. Structure-Activity Relationship (SAR)
The unique substitution pattern of the compound contributes to its biological activity. The presence of a chlorophenyl group and a trifluoromethyl moiety enhances binding affinity to target proteins compared to other similar compounds. This structural feature is crucial for optimizing therapeutic efficacy while minimizing side effects .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolo[3,4-d]pyrimidine derivatives and related benzamide-containing molecules, emphasizing structural variations, synthetic yields, and functional properties.
Phenylpyrazolo[3,4-d]pyrimidine-Based IGF-1R Antagonist (Example from )
- Structure: Features a triazole-ethyl linker and a quinolin-3-yl group appended to the pyrimidine core.
- Key Data :
- Yield: 68.1% during synthesis.
- Target: Insulin-like growth factor-1 receptor (IGF-1R) antagonist.
- Comparison: The addition of a triazole-quinoline system enhances molecular complexity and likely improves receptor binding affinity compared to the simpler benzamide substituent in the target compound. The higher molecular weight (>600 g/mol, inferred from the name) may reduce bioavailability relative to the target compound (433.774 g/mol) .
4-(4-Amino-1-(Chromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidine Sulfonamide (Example 4, )
- Structure : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group and a benzenesulfonamide substituent.
- Key Data: Molecular Weight: 589.1 g/mol (M⁺+1). Melting Point: 175–178°C. Application: Potential kinase inhibitor (implied by structural motifs).
- Comparison : The chromene and sulfonamide groups introduce rigidity and polarity, which may improve solubility but reduce metabolic stability compared to the target compound’s benzamide and trifluoromethyl groups. The higher molecular weight (589.1 vs. 433.774 g/mol) could also impact pharmacokinetics .
N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(trifluoromethyl)benzamide ()
- Structure : Differs from the target compound by substituting the 3-chlorophenyl group with a 4-fluorophenyl moiety.
- Key Data: Limited synthesis or activity data provided.
- Fluorine’s smaller size and higher electronegativity could enhance metabolic stability .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Structure : A fungicide with a benzamide scaffold and isopropoxy-phenyl group.
- Key Data :
- Use: Agricultural fungicide (controls rice sheath blight).
- Comparison: While both compounds share a 2-(trifluoromethyl)benzamide moiety, flutolanil’s isopropoxy group and lack of a pyrazolopyrimidine core highlight how structural differences dictate divergent applications (pesticide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
